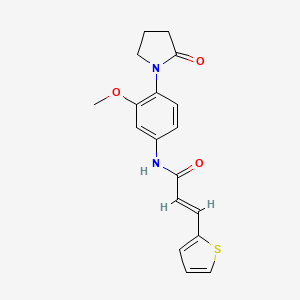
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPAA belongs to the class of acrylamide derivatives and has been studied extensively for its various biological activities.
Mechanism of Action
The mechanism of action of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. Additionally, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of various genes that promote inflammation and cell survival.
Biochemical and Physiological Effects
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the programmed cell death pathway. Furthermore, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its high potency and selectivity towards cancer cells. Additionally, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of anticancer drugs. However, the limitations of using (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its low solubility in water and its potential to degrade under certain conditions.
Future Directions
There are several future directions for the research on (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide. Firstly, further studies are needed to elucidate the exact mechanism of action of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in cancer cells. Secondly, studies are needed to investigate the potential of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide as a therapeutic agent for other diseases such as inflammatory diseases. Thirdly, studies are needed to optimize the synthesis of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide and improve its solubility in water. Finally, studies are needed to investigate the potential of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide for use in combination therapies with other anticancer agents.
Synthesis Methods
The synthesis of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde and 3-(thiophen-2-yl)acryloyl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Research has shown that (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide induces apoptosis or programmed cell death in cancer cells, thereby preventing their proliferation. Furthermore, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(E)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-16-12-13(6-8-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMDLLKXLZQSX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989704.png)

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)
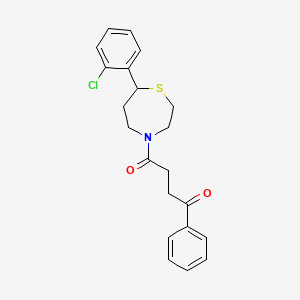
![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
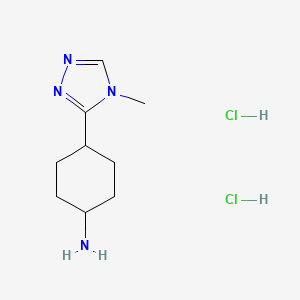
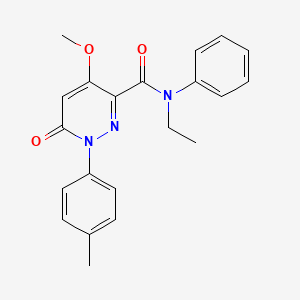
![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)
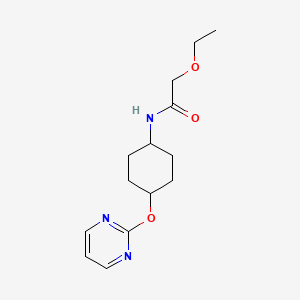
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)